molecular formula C20H13Cl2NO3 B298310 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Cat. No. B298310
M. Wt: 386.2 g/mol
InChI Key: ZJSYXKOHRTZXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of isoindolinone derivatives and has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. These receptors are involved in the regulation of angiogenesis and tumor growth, and their inhibition by 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione leads to a reduction in tumor cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is its broad-spectrum activity against several tyrosine kinases, which makes it a promising candidate for the treatment of various types of cancer. However, its low solubility and poor pharmacokinetic properties limit its effectiveness in vivo. In addition, its inhibitory activity against other kinases, such as c-Src and c-Met, may lead to off-target effects and toxicity.

Future Directions

Despite its limitations, 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione remains a promising candidate for the treatment of cancer and other diseases. Future research efforts should focus on improving its pharmacokinetic properties, as well as identifying more selective inhibitors of specific tyrosine kinases. In addition, the development of combination therapies that target multiple signaling pathways may enhance the efficacy of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves a multi-step process that starts with the condensation of 3,5-dichlorophenylacetic acid with phthalic anhydride to form the corresponding isoindolinone intermediate. This intermediate is then subjected to a series of reactions, including reduction with sodium borohydride and cyclization with acetic anhydride, to yield the final product. The overall yield of this synthesis is approximately 35%.

Scientific Research Applications

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. This makes 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione a promising candidate for the treatment of solid tumors.

properties

Product Name

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Molecular Formula

C20H13Cl2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

11-(3,5-dichlorophenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C20H13Cl2NO3/c21-9-5-10(22)7-11(6-9)23-19(25)17-14-8-15(24)16(18(17)20(23)26)13-4-2-1-3-12(13)14/h1-7,14,16-18H,8H2

InChI Key

ZJSYXKOHRTZXIW-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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